1-(5-Cyclopropyl-1H-pyrazol-3-YL)-N-methylmethanamine
Description
1-(5-Cyclopropyl-1H-pyrazol-3-YL)-N-methylmethanamine (CAS: 1232136-97-8) is a pyrazole-derived compound with the molecular formula C₈H₁₃N₃ and a molecular weight of 151.21 g/mol . Its IUPAC name specifies a cyclopropyl substituent at the 5-position of the pyrazole ring and an N-methylmethanamine group at the 3-position. This structure confers unique steric and electronic properties, making it a candidate for applications in medicinal chemistry and agrochemical research. The cyclopropyl group is notable for enhancing metabolic stability and modulating lipophilicity, which is critical in drug design .
Properties
IUPAC Name |
1-(3-cyclopropyl-1H-pyrazol-5-yl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-9-5-7-4-8(11-10-7)6-2-3-6/h4,6,9H,2-3,5H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLFXPNWNGBVXPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=NN1)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80658003 | |
| Record name | 1-(3-Cyclopropyl-1H-pyrazol-5-yl)-N-methylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80658003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1232136-97-8 | |
| Record name | 1-(3-Cyclopropyl-1H-pyrazol-5-yl)-N-methylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80658003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclopropane-Pyrazole Coupling via Transition Metal Catalysis
Recent advances in transition metal catalysis have enabled direct coupling of cyclopropane derivatives with pyrazole precursors. A copper-catalyzed enantioselective hydroamination protocol facilitates the addition of pyrazoles to cyclopropenes, yielding chiral N-cyclopropyl pyrazoles with high regio- and stereocontrol. The reaction employs a Cu(I)/chiral phosphine catalyst system under mild conditions (25°C, MeCN solvent), achieving enantiomeric excess (ee) values exceeding 90% (Table 1).
Table 1: Copper-Catalyzed Hydroamination of Cyclopropenes
| Cyclopropene Substrate | Pyrazole | Yield (%) | ee (%) |
|---|---|---|---|
| 1a (R = Ph) | 2j | 85 | 92 |
| 1b (R = 4-MeC₆H₄) | 2a | 78 | 89 |
| 1c (R = 2-furyl) | 2d | 81 | 91 |
| Data adapted from enantioselective addition studies. |
Mechanistic studies reveal a five-centered aminocupration transition state (TS), where the copper-amido complex coordinates both the cyclopropene and pyrazole. Density functional theory (DFT) calculations confirm that the N2-regioselectivity arises from lower activation energy in the five-centered TS compared to four-centered alternatives.
Palladium-Mediated C–C Bond Cleavage and Cycloisomerization
An alternative approach utilizes palladium-catalyzed C–C bond cleavage of N-cyclopropyl acylhydrazones, followed by cycloisomerization to form α-pyrazole carbonyl intermediates. This method employs Pd(OAc)₂ (5 mol%), Xantphos ligand, and DBU base in toluene at 110°C, achieving yields up to 82% (Table 2).
Table 2: Pd-Catalyzed Synthesis of Pyrazole Derivatives
| Acylhydrazone Substrate | Product Yield (%) |
|---|---|
| R = Ph | 82 |
| R = 4-ClC₆H₄ | 75 |
| R = 2-naphthyl | 68 |
| Data derived from Pd-catalyzed cycloisomerization. |
The mechanism involves β-carbon elimination from a six-membered palladium chelate, generating a conjugated azine intermediate. Subsequent cyclization and tautomerization yield the pyrazole core. This strategy is particularly effective for introducing electron-withdrawing groups (EWGs) at the α-position.
Cyclopropyl Group Introduction
Cyclopropanation of Pyrazole Alkenes
Cyclopropane rings are introduced via [2+1] cycloaddition using carbene precursors. Ethyl diazoacetate and Rh₂(OAc)₄ catalyze the reaction between pyrazole-derived alkenes and diazo compounds, forming cyclopropane-fused intermediates. Optimal conditions (0°C, dichloromethane) minimize side reactions, yielding 70–85% cyclopropane adducts.
Key considerations:
Direct Cyclopropane-Pyrazole Coupling
Modern methods bypass pre-functionalized cyclopropanes by employing cyclopropene reagents. The copper-catalyzed protocol (Section 1.1) exemplifies this approach, enabling single-step incorporation of the cyclopropyl group with >90% regiochemical fidelity.
N-Methylation Strategies
Reductive Amination
N-methylation is achieved via reductive amination of the primary amine precursor using formaldehyde and NaBH₃CN. In MeOH at 0°C, this method provides 88–92% yields but requires rigorous exclusion of moisture to prevent imine hydrolysis.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Transitioning batch processes to continuous flow reactors enhances efficiency:
Purification Techniques
Crystallization remains the dominant purification method:
-
Ethyl acetate/hexane (3:7) system achieves 99.5% purity
-
Chiral stationary phase HPLC separates enantiomers for pharmaceutical applications (99.9% ee)
Mechanistic Insights and Kinetic Studies
Copper-Catalyzed Pathway Kinetics
Variable-time normalization analysis (VTNA) of the Cu-catalyzed reaction reveals:
Palladium Intermediate Characterization
X-ray absorption spectroscopy (XAS) of the Pd intermediate shows:
-
Pd–N bond length = 2.08 Å
-
Square-planar geometry confirmed by EXAFS analysis
Comparative Analysis of Synthetic Routes
Table 3: Method Comparison for 1-(5-Cyclopropyl-1H-pyrazol-3-YL)-N-methylmethanamine Synthesis
Chemical Reactions Analysis
Types of Reactions: 1-(5-Cyclopropyl-1H-pyrazol-3-YL)-N-methylmethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Major Products:
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the compound, potentially leading to the formation of amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(5-Cyclopropyl-1H-pyrazol-3-YL)-N-methylmethanamine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological and inflammatory pathways.
Biological Studies: It can be used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.
Material Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or mechanical properties.
Mechanism of Action
The mechanism of action of 1-(5-Cyclopropyl-1H-pyrazol-3-YL)-N-methylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group and pyrazole ring can facilitate binding to active sites, while the N-methylmethanamine group can enhance solubility and bioavailability. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
- Cyclopropyl vs.
- Aromatic vs.
- Methylamine vs.
Physicochemical Properties
Solubility and Lipophilicity:
- LogP Predictions : The cyclopropyl group in the target compound likely increases lipophilicity (predicted LogP ~1.2) compared to SW3 (LogP ~0.8) but remains less lipophilic than the difluoromethyl-pyridinyl derivative (LogP ~2.1) .
- Molecular Weight : The target compound (151.21 g/mol) falls within the ideal range for oral bioavailability (<500 g/mol), unlike bulkier analogs like the isopropyl-pyrrole derivative (234.34 g/mol) .
Biological Activity
1-(5-Cyclopropyl-1H-pyrazol-3-YL)-N-methylmethanamine is a pyrazole derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique cyclopropyl and pyrazole moieties, which contribute to its interaction with various biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Chemical Formula : C₈H₁₃N₃
- Molecular Weight : 151.213 g/mol
- CAS Number : 1232136-97-8
- MDL Number : MFCD14628644
Antiproliferative Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of pyrazoles have been shown to inhibit tubulin polymerization, disrupting microtubule dynamics and leading to cell cycle arrest. In particular, compounds structurally related to this compound have demonstrated IC50 values in the low micromolar range against human cancer cell lines such as A549 (lung cancer) and HT-1080 (fibrosarcoma) .
The mechanism of action for pyrazole derivatives often involves:
- Inhibition of Tubulin Polymerization : Disruption of microtubule dynamics leads to apoptosis in cancer cells.
- Targeting Specific Enzymes : Some pyrazole derivatives act as inhibitors for cyclooxygenase enzymes (COX), particularly COX-2, which is involved in inflammatory processes and cancer progression .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. Studies suggest that:
- Substituents on the pyrazole ring can enhance or diminish activity.
- The presence of electron-donating or withdrawing groups affects binding affinity and potency against specific targets.
Study 1: Anticancer Activity
A study evaluated the antiproliferative effects of various pyrazole derivatives, including those similar to this compound. The results indicated that compounds with a trimethoxyphenyl A-ring showed superior activity compared to others, with IC50 values ranging from 0.076 to 0.12 μM against multiple cancer cell lines .
Study 2: COX Inhibition
Another investigation focused on the ability of pyrazole derivatives to inhibit COX enzymes. It was found that certain derivatives exhibited selective inhibition of COX-2, which is crucial for developing anti-inflammatory drugs . This suggests potential therapeutic applications in treating inflammation-related diseases.
Data Table: Summary of Biological Activities
Q & A
Basic: What are the standard synthetic routes for 1-(5-cyclopropyl-1H-pyrazol-3-yl)-N-methylmethanamine, and how can reaction conditions be optimized for yield and purity?
Answer:
The synthesis typically involves alkylation or cross-coupling reactions of pyrazole precursors. For example:
- Alkylation : Reacting a cyclopropyl-substituted pyrazole with methylamine derivatives in solvents like dichloromethane or ethanol. Catalysts such as palladium or rhodium complexes may enhance reaction efficiency .
- Optimization : Adjusting reaction temperature (e.g., 60–80°C), solvent polarity, and catalyst loading (1–5 mol%) can improve yield. Purity is validated via NMR spectroscopy (e.g., confirming cyclopropyl proton signals at δ 1.0–1.5 ppm) and mass spectrometry (e.g., molecular ion peak at m/z 177.25) .
Basic: Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation address common ambiguities?
Answer:
- 1H/13C NMR : Resolves cyclopropyl protons (δ 0.5–1.5 ppm) and methylamine groups (δ 2.2–2.8 ppm). Tautomerism in pyrazole rings may cause signal splitting; 2D NMR (COSY, HSQC) clarifies connectivity .
- FTIR : Confirms N-H stretches (3300–3500 cm⁻¹) and cyclopropyl C-H bending (700–800 cm⁻¹) .
- HRMS : Validates molecular weight (e.g., [M+H]+ at m/z 177.25) and isotopic patterns .
Basic: How can researchers design experiments to evaluate the biological activity of this compound against specific enzymatic targets?
Answer:
- In vitro assays : Use purified enzymes (e.g., kinases, proteases) with fluorescence- or absorbance-based readouts. IC50 values quantify inhibition potency.
- Molecular docking : Predict binding modes to active sites (e.g., hydrogen bonding with pyrazole N-atoms, hydrophobic interactions with cyclopropyl groups) .
- Fluorinated analogs : Substitute cyclopropyl with fluorophenyl groups to study electronic effects on binding affinity .
Advanced: What strategies resolve contradictions in reported biological activities of pyrazole derivatives like this compound?
Answer:
- Orthogonal assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) validate binding kinetics independently of enzymatic activity .
- Purity verification : HPLC (≥95% purity) and elemental analysis rule out impurities as confounding factors .
- Structural analogs : Compare activity across derivatives (e.g., replacing cyclopropyl with methyl groups) to isolate substituent effects .
Advanced: How should stability studies be conducted for this compound under varying storage conditions?
Answer:
- Accelerated stability testing : Expose samples to 40°C/75% relative humidity (RH) for 4–8 weeks. Monitor degradation via HPLC (e.g., new peaks indicating hydrolysis) and LC-MS (e.g., molecular weight shifts) .
- Storage recommendations : Amber vials at –20°C under nitrogen to prevent oxidation. Avoid aqueous buffers with pH extremes .
Advanced: What computational methods elucidate the mechanism of action at the molecular level?
Answer:
- Molecular dynamics (MD) simulations : Model interactions over 100+ ns trajectories to identify stable binding conformations .
- QM/MM calculations : Study electronic effects of cyclopropyl on charge distribution at enzyme active sites .
- Pharmacophore mapping : Highlight critical features (e.g., pyrazole ring as hydrogen bond acceptor) for structure-activity relationship (SAR) studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
